molecular formula C17H15Cl2N3O3 B4962471 1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine

1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4962471
M. Wt: 380.2 g/mol
InChI Key: BPEOPJZHYYRXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine, commonly known as DCB-PZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCB-PZ belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

DCB-PZ exerts its effects by inhibiting the activity of protein kinase B (PKB), which is a key signaling molecule involved in various cellular processes such as cell survival, growth, and metabolism. DCB-PZ binds to the ATP-binding site of PKB and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DCB-PZ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. DCB-PZ has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. In addition, DCB-PZ has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

DCB-PZ has several advantages as a tool for scientific research. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays. DCB-PZ has also been found to be stable under various conditions, making it suitable for long-term experiments. However, DCB-PZ has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. In addition, DCB-PZ can be toxic at high concentrations, which requires careful handling and dosage.

Future Directions

There are several future directions for the use of DCB-PZ in scientific research. One potential direction is the development of DCB-PZ derivatives with improved solubility and bioavailability. Another direction is the use of DCB-PZ in combination with other drugs to enhance its therapeutic effects. In addition, further studies are needed to elucidate the precise mechanisms of action of DCB-PZ and its potential applications in different disease models. Overall, DCB-PZ has great potential as a tool for scientific research and has opened up new avenues for the development of novel therapeutic agents.

Synthesis Methods

The synthesis of DCB-PZ involves the reaction of 2,3-dichlorobenzoyl chloride with 4-nitroaniline in the presence of piperazine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

DCB-PZ has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes. DCB-PZ has been used in research related to neurobiology, cancer, and cardiovascular diseases.

properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c18-15-3-1-2-14(16(15)19)17(23)21-10-8-20(9-11-21)12-4-6-13(7-5-12)22(24)25/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEOPJZHYYRXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.